Product packaging for S-2-Fluorobenzyl ethanethioate(Cat. No.:)

S-2-Fluorobenzyl ethanethioate

Cat. No.: B11925415
M. Wt: 184.23 g/mol
InChI Key: WKJTVRHXVPUHOX-UHFFFAOYSA-N
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Description

S-2-Fluorobenzyl ethanethioate (CAS 873463-80-0) is a chemical compound with the molecular formula C9H9FOS and a molecular weight of 184.23 g/mol . This organosulfur compound, characterized by its thioacetate functional group, serves as a valuable building block and intermediate in synthetic organic chemistry research . Thioacetates like this are frequently employed in the synthesis of more complex molecules, where they can be hydrolyzed to the corresponding thiols or used in nucleophilic displacement reactions . The incorporation of a fluorine atom at the 2-position of the benzyl ring can be used to fine-tune the electronic properties and lipophilicity of the resulting compounds, which is a strategy of interest in fields such as medicinal chemistry and materials science . Researchers utilize such reagents for the introduction of thioether and fluoroalkylthioether groups, which can enhance the metabolic stability and membrane permeability of bioactive molecules . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications. Handle with appropriate care: this compound may be harmful if swallowed and causes skin irritation and serious eye damage .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FOS B11925415 S-2-Fluorobenzyl ethanethioate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9FOS

Molecular Weight

184.23 g/mol

IUPAC Name

S-[(2-fluorophenyl)methyl] ethanethioate

InChI

InChI=1S/C9H9FOS/c1-7(11)12-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3

InChI Key

WKJTVRHXVPUHOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=CC=CC=C1F

Origin of Product

United States

Synthetic Methodologies for S 2 Fluorobenzyl Ethanethioate

Classical Approaches to Thioester Formation Applicable to S-2-Fluorobenzyl Ethanethioate

Traditional methods for forming the thioester bond in this compound involve the reaction of a sulfur-based nucleophile with an acetylating agent. These approaches are foundational in organic synthesis.

Direct thioesterification involves the condensation reaction between a carboxylic acid and a thiol. In the context of this compound synthesis, this would entail the reaction of acetic acid with 2-fluorobenzyl thiol. These reactions are typically reversible and require a catalyst and often the removal of water to drive the equilibrium towards the product. Brønsted acids, such as trifluoromethanesulfonic acid, have been shown to be effective catalysts for the direct thioesterification of free carboxylic acids and thiols, leading to high yields of the corresponding thioesters. rsc.org The reaction proceeds via protonation of the carboxylic acid, which activates it towards nucleophilic attack by the thiol.

A general representation of this reaction is as follows:

CH₃COOH + HSCH₂C₆H₄F ⇌ CH₃COSCH₂C₆H₄F + H₂O

While specific research detailing this exact transformation for this compound is not prevalent, the principles of Fischer-Speier esterification can be applied to thioester synthesis. The reaction would likely require heating the neat reactants with a catalytic amount of a strong acid.

A more common and generally more efficient method for thioester synthesis involves the acylation of a thiol with an activated carboxylic acid derivative, such as an acid chloride or an anhydride (B1165640). nih.govresearchgate.net For the synthesis of this compound, this would involve reacting 2-fluorobenzyl thiol with acetyl chloride or acetic anhydride. These reagents are highly electrophilic and react readily with thiols to form the thioester bond. The reactions are often carried out in the presence of a base to neutralize the acidic byproduct (HCl or acetic acid).

Alternatively, the thioester can be prepared by the reaction of an alkyl halide with a thioacetate (B1230152) salt. A procedure for the synthesis of the analogous S-(2-bromobenzyl)ethanethioate involves the reaction of 2-bromobenzyl bromide with potassium thioacetate in acetone (B3395972). This reaction proceeds via an SN2 mechanism where the thioacetate anion displaces the bromide. This method can be adapted for the synthesis of this compound from 2-fluorobenzyl bromide.

Table 1: Representative Synthesis of an S-Benzyl Ethanethioate Derivative

ParameterValue
Reactant 1 2-Bromobenzyl bromide
Reactant 2 Potassium thioacetate
Solvent Acetone
Temperature Room temperature
Reaction Time Overnight
Purification Filtration and flash column chromatography
Yield 97%

This data is based on the synthesis of the analogous compound, S-(2-bromobenzyl)ethanethioate.

Transacylation, or more specifically transesterification in this context, is another route to thioesters. This involves the reaction of a thiol with an existing ester to exchange the alkoxy group for a thioalkoxy group. masterorganicchemistry.com The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com For the synthesis of this compound, one could envision the reaction of 2-fluorobenzyl thiol with an ester such as ethyl acetate. To drive the reaction to completion, it is often necessary to use a large excess of one reactant or to remove one of the products.

A notable application of transacylation is found in enzymatic synthesis. Lipases can catalyze the transesterification reaction between thiols and vinyl esters to produce thioesters under mild conditions. mdpi.com For instance, lipase (B570770) TL IM from Thermomyces lanuginosus has been used for thioester synthesis in a continuous-flow microreactor. mdpi.com This enzymatic approach offers high yields and environmentally friendly conditions. mdpi.com The reaction of various benzyl (B1604629) mercaptans with vinyl esters has been studied, indicating that electron-donating groups on the benzyl ring can improve the reactivity. mdpi.com

Advanced Strategies for the Preparation of this compound

Modern synthetic chemistry offers more sophisticated methods for the formation of C-S bonds, particularly through the use of transition metal catalysts.

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of a wide variety of chemical bonds, including the C-S bond of thioesters.

The synthesis of thioesters can be achieved through palladium-catalyzed reactions, which offer a versatile and efficient alternative to classical methods. google.com These reactions often involve the cross-coupling of an aryl or alkyl halide with a thiol or a thioester. For the synthesis of this compound, a plausible route would be the palladium-catalyzed coupling of 2-fluorobenzyl halide with a thioacetate source.

While specific protocols for this compound are not extensively documented, the general mechanism for such a reaction would likely involve the oxidative addition of the 2-fluorobenzyl halide to a Pd(0) complex, followed by transmetalation with a thioacetate source (or direct reaction with the thiol in the presence of a base), and subsequent reductive elimination to yield the thioester product and regenerate the Pd(0) catalyst. Various palladium sources, ligands, and bases can be employed to optimize these reactions.

Table 2: General Components for Palladium-Catalyzed Thioesterification

ComponentExampleRole
Substrate 2-Fluorobenzyl bromideElectrophile
Sulfur Source Potassium thioacetate or Thioacetic acidNucleophile
Catalyst Pd(OAc)₂, Pd(dba)₂Active catalytic species
Ligand Xantphos, dppfStabilizes catalyst, promotes reaction
Base K₂CO₃, Cs₂CO₃Neutralizes acid, facilitates nucleophile formation
Solvent Toluene, DioxaneReaction medium
Temperature 80-120 °CProvides activation energy

Transition Metal-Catalyzed C-S Bond Formation

Copper-Mediated Synthetic Routes to Thioesters

Copper-catalyzed reactions represent a robust and versatile method for the formation of carbon-sulfur (C-S) bonds, which are essential for synthesizing thioesters. rsc.org These methods are valued for their efficiency and tolerance of various functional groups. rsc.orgrsc.org

One common copper-mediated approach involves the coupling of aldehydes and thiols. For instance, a general method uses a copper catalyst, such as copper(I) chloride (CuCl), with an oxidant like tert-butyl hydroperoxide (TBHP) in water. rsc.orgrsc.org This approach allows for the formation of thioesters from both aryl and alkyl aldehydes and thiols in moderate to good yields. rsc.orgrsc.org The reaction is notable for being performed in water without requiring a surfactant, making it a greener alternative. rsc.org Functional groups such as chloro, bromo, iodo, and trifluoromethyl are well-tolerated under these conditions. rsc.org

Another strategy is the copper-mediated cross-coupling of thioesters with organostannanes, which is effective for creating a variety of ketones and other derivatives under mild, neutral conditions. nih.gov While this specific reaction produces ketones, the underlying principle of copper facilitating the reaction of a thioester highlights its utility in this area of chemistry. For the direct synthesis of a thioester like this compound, a more direct coupling would be employed, typically reacting a 2-fluorobenzyl halide with a thioacetate salt, where a copper catalyst could be used to enhance reaction rate and yield.

Table 1: Example of Copper-Catalyzed Thioester Synthesis Conditions This table is a representative example based on general findings for thioester synthesis and not specific to this compound.

ParameterConditionPurpose
Catalyst Copper(I) or Copper(II) salts (e.g., CuCl, Cu(OAc)₂)Facilitates C-S bond formation. rsc.orgacs.org
Reactants Aldehyde + Thiol or Alkyl Halide + ThioacetateForms the thioester backbone.
Oxidant TBHP (for aldehyde-thiol coupling)Promotes the coupling reaction. rsc.org
Solvent Water, DMF, THFReaction medium. rsc.orgnih.govacs.org
Temperature 50-100 °CProvides energy to overcome the activation barrier. nih.govacs.org

Photoredox Catalysis in Thioester Synthesis

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the formation of various chemical bonds under mild conditions. mdpi.com This technique is particularly useful for generating radical intermediates in a controlled manner. mdpi.com Several photoredox strategies for thioester synthesis have been developed, offering alternatives to traditional methods. organic-chemistry.org

One such method involves the merging of photoredox and copper catalysis for the decarboxylative thioesterification of redox-active esters derived from alkyl acids. organic-chemistry.org Another approach uses a photocatalyst to activate elemental sulfur for a three-component thioesterification with olefins and α-ketoacids, which is noted for its high yields and broad substrate scope. kyoto-u.ac.jp This method allows for the introduction of thioester groups into complex molecules, including steroids and peptides. kyoto-u.ac.jp

A general mechanism for photoredox-mediated thioester synthesis involves the excitation of a photocatalyst (like an iridium or ruthenium complex) by visible light. The excited photocatalyst can then engage in single-electron transfer (SET) with a substrate to generate a radical intermediate. rsc.orgscispace.commdpi.com For example, a thioester can be reduced to form an acyl radical and a thiolate, which can then participate in further reactions. rsc.orgscispace.com This radical-based strategy provides an alternative pathway to conventional nucleophilic substitution. organic-chemistry.org

Chemo- and Regioselective Synthesis Tailored for Fluorinated Thioesters

The synthesis of fluorinated organic compounds requires careful consideration of chemo- and regioselectivity, as the fluorine atom can influence the reactivity of the molecule. mdpi.com In the case of this compound, the primary challenge is to form the thioester linkage at the benzylic position without inducing unwanted side reactions on the fluorinated aromatic ring.

The synthesis of this specific target is most directly achieved via a nucleophilic substitution reaction where a thioacetate anion displaces a halide from 2-fluorobenzyl halide. The regioselectivity is therefore primarily determined by the structure of the precursor, 2-fluorobenzyl halide.

Chemo-selectivity in this context means that the nucleophile (ethanethioate) selectively attacks the benzylic carbon rather than engaging in other potential reactions, such as nucleophilic aromatic substitution on the electron-deficient fluorophenyl ring, which is generally disfavored under these conditions. The choice of mild reaction conditions is crucial to ensure that only the desired C-S bond is formed. rsc.org Chemoenzymatic methods, which utilize enzymes for specific transformations, can also offer high selectivity for fluorinated derivatives. acs.org

Synthesis of Key Precursors and Intermediates for this compound

The successful synthesis of the target compound relies on the efficient preparation of its key starting materials.

Preparation of 2-Fluorobenzyl Halides (e.g., 2-Fluorobenzyl Bromide, 2-Fluorobenzyl Chloride)

2-Fluorobenzyl halides are common intermediates in organic synthesis. chemicalbook.com 2-Fluorobenzyl bromide, for example, is used in the synthesis of various pharmaceutical compounds. chemicalbook.com These halides can be prepared through several standard methods.

A common route to 2-fluorobenzyl bromide is the radical bromination of 2-fluorotoluene (B1218778) using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. Alternatively, 2-fluorobenzyl alcohol can be converted to the corresponding halide using reagents like phosphorus tribromide (PBr₃) for the bromide or thionyl chloride (SOCl₂) for the chloride. Another documented method involves reacting cyclopropyl-2-fluorobenzyl ketone with a halogenating reagent under mild conditions. google.com The synthesis of 2-fluorobenzyl selenocyanate (B1200272) from 2-fluorobenzyl chloride has also been described, illustrating the availability of the halide precursor. preprints.org

Synthesis of Ethanethioic Acid and its Reactive Derivatives

Ethanethioic acid, commonly known as thioacetic acid, is the sulfur analog of acetic acid and a key reagent for introducing thiol groups. wikipedia.org It is a yellow liquid with a characteristic thiol odor. wikipedia.org

The industrial synthesis of thioacetic acid typically involves the reaction of acetic anhydride with hydrogen sulfide. wikipedia.org Another preparation method involves treating glacial acetic acid with phosphorus pentasulfide. wikipedia.org

For synthetic applications, thioacetic acid is often converted to its conjugate base, thioacetate, by reacting it with a base like sodium hydroxide (B78521) or potassium hydroxide. wikipedia.org The resulting salt, such as potassium thioacetate, is a stable, solid nucleophile that is commonly used to prepare thioesters via reaction with alkyl halides. wikipedia.org This salt-based approach avoids handling the more volatile and odorous thioacetic acid directly in the final coupling step.

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the efficiency of the synthesis of this compound, systematic optimization of reaction parameters is essential. researchgate.net This process typically involves screening various catalysts, solvents, temperatures, and reactant stoichiometries to find the conditions that provide the highest yield and purity of the desired product. thieme-connect.de

For a typical nucleophilic substitution reaction between 2-fluorobenzyl halide and potassium thioacetate, key parameters to optimize would include:

Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often effective for S_N2 reactions as they can dissolve the ionic nucleophile while not solvating it so strongly as to reduce its reactivity.

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product or reactants. An optimal temperature must be found that balances reaction speed with selectivity. google.com

Concentration: The concentration of reactants can influence the reaction rate. A balance must be struck to ensure a reasonable reaction time without causing precipitation or solubility issues.

Catalyst: While often not strictly necessary for this type of reaction, a phase-transfer catalyst could be employed to enhance the reaction rate, particularly if there are solubility issues between the organic substrate and the inorganic nucleophile salt. evitachem.com

A systematic approach, such as a Design of Experiments (DoE), can be used to efficiently explore the parameter space and identify the optimal conditions for yield enhancement. diva-portal.org

Table 2: Hypothetical Optimization Table for the Synthesis of this compound Based on general principles of reaction optimization.

EntrySolventTemperature (°C)Time (h)Yield (%)
1AcetoneReflux675
2EthanolReflux682
3DMF60490
4DMF80292
5DMSO60488

Investigation of Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in the synthesis of thioesters, as it can significantly influence reaction rates and product yields. The solubility of reactants, the stabilization of transition states, and the interaction with catalytic species are all solvent-dependent factors.

In the synthesis of thioesters through visible-light-promoted phosphine-mediated reactions, the solvent has been shown to have a notable impact on the yield. While not specific to this compound, a study on a related system provides valuable insights into potential solvent effects. The screening of various solvents demonstrated that chlorinated solvents, such as 1,2-dichloroethane (B1671644) (DCE) and dichloromethane (B109758) (DCM), provided the highest yields. rsc.org

Table 1: Effect of Different Solvents on the Yield of a Thioester

SolventConcentration (M)Yield (%)
1,2-Dichloroethane (DCE)0.133
Dichloromethane (DCM)0.130
Acetonitrile (MeCN)0.117
Trifluorotoluene (PhCF3)0.121
Diethyl ether (Et2O)0.112
Dimethyl sulfoxide (B87167) (DMSO)0.1<5

Data adapted from a study on a visible-light-promoted thioester synthesis. rsc.org

The data suggests that non-polar and less coordinating solvents may be preferable for certain thioesterification reactions. In the context of synthesizing this compound via nucleophilic substitution, polar aprotic solvents like dimethylformamide (DMF) or acetone are often employed to ensure the dissolution of the thioacetate salt and facilitate the reaction with the benzyl halide. However, optimization studies are essential to determine the ideal solvent for this specific transformation.

Temperature and Pressure Control for Maximizing Product Yield

Temperature is a key parameter that governs the kinetics of chemical reactions. In the synthesis of this compound, controlling the temperature is crucial for achieving a high yield and minimizing the formation of byproducts.

In palladium-catalyzed carbonylative coupling reactions for the synthesis of thioesters, temperature has been demonstrated to be a critical factor. thieme-connect.de A study on the synthesis of various thioesters from amides and disulfides revealed that the reaction yield is highly dependent on the temperature. While a significant increase from 80 °C to 110 °C led to a substantial improvement in yield, further increasing the temperature to 150 °C did not result in a significant change. thieme-connect.de This suggests the existence of an optimal temperature range for this type of transformation.

Table 2: Influence of Temperature on the Yield of a Palladium-Catalyzed Thioester Synthesis

EntryTemperature (°C)Yield (%)
111072
213078
315079
480Not Detected

Data adapted from a study on palladium-catalyzed thioester synthesis. thieme-connect.de

For the synthesis of this compound via the reaction of 2-fluorobenzyl bromide with a thioacetate salt, the reaction is often conducted at room temperature or with gentle heating to promote the reaction without causing decomposition of the product or reactants. Pressure is not typically a critical parameter for this specific reaction type, as it is generally carried out under atmospheric pressure.

Rational Design of Catalytic Systems and Ligand Effects

The rational design of catalytic systems is paramount in modern organic synthesis for achieving high efficiency, selectivity, and functional group tolerance. In the context of thioester synthesis, particularly through cross-coupling reactions, the choice of catalyst and ligands plays a pivotal role.

Palladium-catalyzed reactions are widely used for the formation of C-S bonds. In the synthesis of thioesters from amides and disulfides, the selection of the palladium catalyst and the accompanying ligand has been shown to be crucial for obtaining a good yield. thieme-connect.de

Table 3: Effect of Palladium Catalyst and Ligand on Thioester Yield

EntryPalladium CatalystLigandYield (%)
1Pd(OAc)2PCy378
2Pd(OAc)2PPh345
3Pd(OAc)2dppf25
4Pd2(dba)3PCy365
5PdCl2PCy358
6Pd(PPh3)4PCy362

Data adapted from a study on palladium-catalyzed thioester synthesis. thieme-connect.de Cy = cyclohexyl, Ph = phenyl, dppf = 1,1'-bis(diphenylphosphino)ferrocene, dba = dibenzylideneacetone.

The data clearly indicates that the combination of Pd(OAc)2 as the catalyst and PCy3 as the ligand provides the highest yield in this particular system. thieme-connect.de The bulky and electron-rich nature of the tricyclohexylphosphine (B42057) (PCy3) ligand is often beneficial in promoting the oxidative addition and reductive elimination steps in the catalytic cycle.

While a direct catalytic synthesis of this compound using these specific systems may not be documented, these findings provide a strong foundation for the rational design of a catalytic approach. A potential catalytic route could involve the palladium-catalyzed coupling of 2-fluorobenzyl bromide with a suitable thioacetate source, where the careful selection of a palladium precursor and a phosphine (B1218219) ligand would be critical for success.

Chemical Reactivity and Reaction Mechanisms of S 2 Fluorobenzyl Ethanethioate

Nucleophilic Acyl Substitution Reactions of the Thioester Moiety

The most prominent reaction pathway for S-2-Fluorobenzyl ethanethioate is nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon of the thioester group, leading to the substitution of the 2-fluorobenzylthiolate leaving group. Thioesters are generally more reactive towards nucleophilic acyl substitution than their corresponding oxygen esters. smu.edu This enhanced reactivity is attributed to two main factors: the better leaving group ability of the thiolate anion (RS⁻) compared to the alkoxide anion (RO⁻) and the reduced resonance stabilization of the thioester C-S bond compared to the ester C-O bond. nih.gov The carbonyl carbon of a thioester is consequently more electrophilic. unimi.it

The 2-fluorobenzyl group, with its electron-withdrawing fluorine atom, is expected to further enhance the electrophilicity of the carbonyl carbon through inductive effects, making this compound a potent acylating agent.

The mechanism of nucleophilic acyl substitution on this compound proceeds through a two-step addition-elimination pathway. libretexts.orgopenstax.orgyoutube.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen atom carries a negative charge. solubilityofthings.comrsc.org

Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This is accompanied by the departure of the 2-fluorobenzylthiolate anion (2-F-C₆H₄CH₂S⁻), which is a relatively stable leaving group.

This compound is susceptible to attack by various oxygen-based nucleophiles.

Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, this compound undergoes hydrolysis to yield ethanoic acid and 2-fluorobenzylthiol. solubilityofthings.com Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion, while acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which further enhances the electrophilicity of the carbonyl carbon.

Alcoholysis: The reaction with alcohols (R'OH) results in the formation of an oxygen ester (ethanoate ester) and 2-fluorobenzylthiol. tdl.org This transesterification reaction is a common method for converting thioesters to their more stable oxygen ester counterparts. The reaction is typically catalyzed by an acid or a base.

Oxygen-Based Nucleophile Product Typical Conditions
Water (H₂O)Ethanoic acid + 2-FluorobenzylthiolAcid (e.g., H₂SO₄) or Base (e.g., NaOH), Heat
Alcohol (R'OH)Ethyl ethanoate + 2-FluorobenzylthiolAcid (e.g., HCl) or Base (e.g., NaOR'), Heat

The reaction of this compound with nitrogen-based nucleophiles, such as primary (R'NH₂) and secondary (R'₂NH) amines, leads to the formation of amides. acs.orglibretexts.orgntu.edu.sg This process, known as aminolysis, is generally very efficient with thioesters due to their high reactivity. acs.org

The reaction proceeds via the standard nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the 2-fluorobenzylthiolate leaving group and form the corresponding N-substituted ethanamide. Given the high reactivity of thioesters towards amines, these reactions often proceed smoothly without the need for a catalyst. core.ac.uk

Nitrogen-Based Nucleophile Product Typical Conditions
Primary Amine (R'NH₂)N-Alkyl/Aryl ethanamide + 2-FluorobenzylthiolAprotic solvent (e.g., THF, CH₂Cl₂), Room Temperature
Secondary Amine (R'₂NH)N,N-Dialkyl/Aryl ethanamide + 2-FluorobenzylthiolAprotic solvent (e.g., THF, CH₂Cl₂), Room Temperature

This compound can also react with carbon-based nucleophiles to form new carbon-carbon bonds, a crucial transformation in organic synthesis.

Organometallic Reagents: Reagents such as Grignard reagents (R'MgX) and organolithium compounds (R'Li) are powerful carbon nucleophiles that can react with thioesters to produce ketones. thieme-connect.deyoutube.com The reaction involves the addition of the organometallic reagent to the thioester carbonyl, followed by the elimination of the thiolate leaving group. A second addition of the organometallic reagent to the newly formed ketone can be a competing side reaction, leading to the formation of a tertiary alcohol. However, the reaction can often be controlled to favor the ketone product, especially at low temperatures.

Enolates: Enolates, which are carbanions derived from the deprotonation of the α-carbon of a carbonyl compound, can also act as nucleophiles in reactions with thioesters. nih.gov The reaction between an enolate and this compound would result in the formation of a β-dicarbonyl compound. This type of reaction is a fundamental C-C bond-forming process in organic synthesis.

Carbon-Based Nucleophile Product Typical Conditions
Grignard Reagent (R'MgX)Ketone (CH₃COR') + 2-FluorobenzylthiolAnhydrous ether (e.g., THF, Et₂O), Low Temperature
Organolithium (R'Li)Ketone (CH₃COR') + 2-FluorobenzylthiolAnhydrous ether (e.g., THF, Et₂O), Low Temperature
Enolate (e.g., from a ketone)β-Dicarbonyl compoundAprotic solvent (e.g., THF), Strong base (e.g., LDA)

Radical Reactions Involving the Thioester and Fluorobenzyl Moieties

In addition to nucleophilic reactions, this compound can potentially undergo radical reactions, particularly under conditions that promote homolytic bond cleavage.

The carbonyl-sulfur (C-S) bond in thioesters can undergo homolytic cleavage upon exposure to heat or light, or in the presence of a radical initiator, to generate an acyl radical and a thiyl radical.

R-C(=O)-S-R' → R-C(=O)• + •S-R'

For this compound, this would lead to the formation of an ethanoyl (acetyl) radical and a 2-fluorobenzylthiyl radical.

CH₃C(=O)S-CH₂-C₆H₄-2-F → CH₃C(=O)• + •S-CH₂-C₆H₄-2-F

The stability of the resulting radicals plays a crucial role in the feasibility of this pathway. The 2-fluorobenzylthiyl radical is relatively stabilized by the adjacent aromatic ring. Once formed, these radical species can participate in a variety of subsequent reactions, such as addition to alkenes or alkynes, or hydrogen atom abstraction.

The presence of the thioester functionality also makes the α-protons of the ethanoyl group susceptible to abstraction, which can lead to the formation of an enolate-like radical intermediate, although this is less common than C-S bond cleavage.

Bond Cleavage Type Resulting Radicals Influencing Factors
Carbonyl-Sulfur (C-S)HomolyticEthanoyl radical and 2-Fluorobenzylthiyl radicalHeat, UV light, Radical initiators (e.g., AIBN)
α-Carbon-Hydrogen (C-H)HomolyticEnolate-like radicalStrong radical abstractors

This compound as a Precursor in Radical Chain Reactions

This compound possesses structural features that make it a potential precursor for generating radical species, which can initiate and propagate radical chain reactions. Thioesters can be converted into radical intermediates under various conditions, including thermal or photochemical initiation, or through single-electron transfer (SET) processes. nih.govcapes.gov.brau.dk

A radical chain reaction involving this compound would proceed through the canonical steps of initiation, propagation, and termination:

Initiation: This first step involves the generation of a radical from this compound. This can occur through two primary pathways:

Homolytic cleavage of the C–S bond: This pathway generates a 2-fluorobenzyl radical and an ethanethioyl radical (CH₃C(O)S•). This cleavage can be induced by heat or UV light.

Single-Electron Transfer (SET): A reducing agent, such as samarium diiodide (SmI₂), can transfer an electron to the thioester, leading to a radical anion intermediate that fragments to generate an acyl radical. nih.govcapes.gov.brau.dk

Propagation: The radicals formed during initiation can react with other molecules to create new products and regenerate a radical to continue the chain. For instance, a 2-fluorobenzyl radical could abstract a hydrogen atom from a solvent or another reagent, or add across a double or triple bond. nih.gov An acyl radical generated from the thioester could similarly participate in addition reactions. nih.gov

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. This can occur through the dimerization of two 2-fluorobenzyl radicals, two ethanethioyl radicals, or a cross-combination of the two.

The generation of alkyl radicals from related sulfonium (B1226848) salts via photoredox catalysis highlights a modern approach for initiating such radical processes under mild conditions. nih.gov This suggests that this compound could potentially serve as a radical source in photocatalytic cycles, possibly through the formation of an electron-donor-acceptor (EDA) complex. nih.govrsc.org

Intermolecular Radical Addition Reactions

Once generated, the radical species from this compound can participate in intermolecular radical additions. These reactions typically involve the addition of the radical to an unsaturated system, such as an alkene or alkyne, to form a new C-C bond and a new radical intermediate, which then continues the reaction chain.

Drawing parallels from known thioester reactivity, acyl radicals generated from this compound via reduction with agents like SmI₂ can add to α,β-unsaturated amides and esters. nih.govcapes.gov.br This provides a pathway to γ-ketoamides and esters, which are valuable structural motifs. nih.gov The general mechanism involves the addition of the acyl radical to the β-position of the unsaturated carbonyl compound, forming a stabilized α-carbonyl radical that is subsequently quenched.

Similarly, the 2-fluorobenzyl radical, if formed, could add to various radical acceptors. The efficiency and regioselectivity of such additions would be influenced by the stability of the radical intermediates and steric factors. Radical substitution at the sulfur atom of the thioester group by an external nucleophilic organo-radical is also a known reaction pathway for thioesters, which would result in the displacement of the acyl group. rsc.org

Reactivity Profile of the Fluorobenzyl Moiety in this compound

The reactivity of this compound is significantly influenced by its fluorobenzyl group. This moiety contains two key sites for chemical reactions: the aromatic ring and the benzylic carbon. The ortho-fluorine substituent plays a crucial role in modulating the reactivity of both sites.

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorobenzyl Ring

Electrophilic Aromatic Substitution (EAS): The aromatic ring of this compound can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The outcome of this reaction is directed by the electronic properties of the two substituents: the fluorine atom and the benzyl-CH₂S(CO)CH₃ group.

Fluorine: As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons via resonance (+M effect). However, owing to its high electronegativity, it is also strongly electron-withdrawing via induction (-I effect), which deactivates the ring toward electrophilic attack compared to benzene (B151609). wikipedia.orgmasterorganicchemistry.com For fluorobenzene (B45895) itself, the deactivating inductive effect and activating resonance effect are nearly balanced, resulting in reactivity comparable to benzene, with a strong preference for substitution at the para position. wikipedia.orgresearchgate.net

-CH₂S(CO)CH₃ Group: The S-ethanethioate group attached to the benzylic carbon is considered a weakly deactivating group.

In this compound, the fluorine atom at the C2 position directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. The -CH₂S(CO)CH₃ group at C1 directs to the C3 (ortho) and C5 (para) positions. The combined influence suggests that substitution is most likely to occur at the C5 position, which is para to the benzyl (B1604629) substituent and meta to the fluorine, or at the C4 position, which is para to the fluorine. Steric hindrance from the bulky benzylic group might disfavor substitution at the C3 and C6 positions.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the aromatic ring can potentially be displaced by a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. Generally, SNAr reactions require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. nsf.gov In this compound, the absence of such strong activating groups means that SNAr reactions are unlikely to occur under standard conditions. researchgate.net However, displacement of the fluorine could be achieved under harsh conditions or through transition metal-catalyzed pathways that proceed via η⁶-arene coordination, which significantly enhances the ring's electrophilicity. nsf.govrsc.org

Functionalization Reactions at the Benzylic Carbon Atom

The benzylic carbon in this compound is a key reactive center. The C-S bond is susceptible to cleavage, allowing for the functionalization of the benzylic position.

Nucleophilic Substitution: The ethanethioate group can act as a leaving group in nucleophilic substitution reactions, particularly when activated. For instance, benzylic alcohols can be converted to thioesters, a reaction that can be reversible under certain catalytic conditions, implying that the thioester can be a precursor to a benzylic cation equivalent. nih.govuni-tuebingen.de This allows for the introduction of various nucleophiles at the benzylic position.

Oxidative Cleavage: Oxidative conditions can lead to reactions at the benzylic position. While direct oxidation of the benzylic C-H bonds is a common strategy for functionalization, in this molecule, reactions would likely involve the thioester moiety. nih.gov

Reductive Cleavage: The C-S bond can be cleaved under reductive conditions. Transition metal catalysts, as discussed in section 3.4, are particularly effective in mediating such transformations.

The stability of the intermediate 2-fluorobenzyl cation or radical is a crucial factor in these reactions. The benzyl system provides resonance stabilization, while the ortho-fluorine atom exerts a destabilizing inductive effect.

Stereoelectronic Influence of Ortho-Fluorine on Adjacent Reactivity Centers

The fluorine atom at the ortho position exerts significant stereoelectronic effects that modulate the reactivity of the adjacent benzylic carbon and the thioester group.

Inductive Effect (-I): Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect decreases the electron density of the aromatic ring and the benzylic carbon. This makes the benzylic carbon more electrophilic and can influence the rates of nucleophilic attack at this center. This effect also increases the acidity of the C-H bonds ortho to the fluorine. nih.gov

Steric and Through-Space Effects: The presence of the fluorine atom ortho to the benzylic group can create steric hindrance, potentially influencing the approach of reagents. Furthermore, through-space electrostatic interactions or orbital overlap between the fluorine and the sulfur atom or the benzylic group can affect the conformational preferences and rotational barriers of the molecule. acs.org Studies on related systems have shown that ortho-fluoro substituents can significantly impact the stability of metal complexes and reaction intermediates, thereby altering reaction pathways and outcomes. acs.org In cytochrome P450-catalyzed hydroxylations, for example, the effect of an ortho-substituent on the adjacent reaction center can be significant, although fluorine itself was found to have a negligible steric effect in that specific context. nih.gov

Transition Metal-Mediated Transformations of this compound

Thioesters are versatile substrates in transition metal catalysis, primarily due to the ability of low-valent metals to undergo oxidative addition into the C(acyl)-S bond. sioc-journal.cn this compound can thus serve as an electrophile in a variety of cross-coupling and decarbonylative reactions.

Liebeskind-Srogl Cross-Coupling: This is a cornerstone reaction for thioesters, enabling the synthesis of ketones by coupling with boronic acids. wikipedia.org The reaction is typically catalyzed by palladium(0) and requires a stoichiometric amount of a copper(I) carboxylate co-catalyst to facilitate the catalytic cycle. nih.govresearchgate.net For this compound, this reaction would involve the coupling of the 2-fluorobenzyl group with an organoboronic acid, following a decarbonylative pathway.

Decarbonylative Coupling Reactions: A significant class of reactions for thioesters involves the expulsion of carbon monoxide (CO). Both palladium and nickel catalysts are effective for decarbonylative C-S coupling, transforming thioesters into thioethers. nih.govacs.org This process involves oxidative addition of the metal into the C(acyl)-S bond, followed by decarbonylation to form a metal-aryl-thiolate intermediate, and subsequent reductive elimination to yield the thioether product. nih.gov Nickel catalysts have proven particularly effective for these transformations, including the decarbonylation of α-amino acid and α-oxyacetic acid thioesters. organic-chemistry.orgthieme-connect.comnih.gov

Other Cross-Coupling Reactions: Nickel catalysts can also mediate thioester transfer reactions with aryl or alkenyl halides, leading to the formation of new thioesters via C-C bond cleavage and reconstruction of C-S bonds. nju.edu.cn

The table below summarizes potential transition metal-mediated transformations for this compound based on established thioester reactivity.

Reaction TypeCatalyst SystemCoupling PartnerPotential ProductReference
Liebeskind-Srogl (Decarbonylative)Pd(0), Cu(I) carboxylateR-B(OH)₂2-F-C₆H₄-CH₂-R nih.govacs.org
Decarbonylative ThioetherificationNi or Pd catalyst (e.g., Ni(dppp)Cl₂)None (intramolecular)2-F-C₆H₄-CH₂-S-C(O)CH₃ → 2-F-C₆H₄-S-CH₃ (after rearrangement) nih.govacs.org
Thioester TransferNi catalystAr-Br or Ar-IAr-S-C(O)-CH₂-C₆H₄-2-F nju.edu.cn
Reduction to AldehydePd or Ni catalyst, Silane reductantNone2-F-C₆H₄-CHO sioc-journal.cn

These catalytic methods highlight the utility of this compound as a versatile building block, enabling the formation of C-C, C-S, and C-H bonds under various transition metal-catalyzed conditions. sioc-journal.cnresearchgate.netthieme-connect.de

Decarbonylation Reactions for C-C Bond Formation

Decarbonylative coupling reactions represent a powerful strategy for forming carbon-carbon bonds, where a carbonyl group is extruded from the substrate during the catalytic cycle. kaust.edu.sawikipedia.org For thioesters like this compound, this transformation typically involves the activation of the C(acyl)-S bond, followed by the release of carbon monoxide (CO) to generate a key intermediate that subsequently participates in C-C bond formation. kaust.edu.sa

Nickel-catalyzed systems have proven particularly effective for this type of transformation. kaust.edu.saacs.org The general mechanism is believed to initiate with the oxidative addition of the thioester's C(acyl)-S bond to a low-valent nickel(0) catalyst. This forms an acyl-nickel(II)-thiolate complex. This intermediate can then undergo decarbonylation, extruding a molecule of CO to produce a nickel(II) species with both an alkyl (benzyl) and a thiolate ligand. In the presence of a suitable organometallic coupling partner (e.g., an organozinc reagent), a transmetalation step occurs, followed by reductive elimination to form the new C-C bond and regenerate the active Ni(0) catalyst. kaust.edu.sa

While specific studies on the decarbonylative C-C coupling of this compound are not extensively documented, the reactivity of related benzyl and alkyl esters in nickel-catalyzed decarbonylative alkylations provides a strong precedent. kaust.edu.sa For instance, various carboxylic esters can be coupled with organozinc reagents or B-alkyl-9-BBNs using a Ni(cod)₂ catalyst and a phosphine (B1218219) ligand like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype). kaust.edu.sa This methodology tolerates a range of functional groups and can be applied to secondary alkyl partners. kaust.edu.sa The successful decarbonylative coupling of meso-anhydrides with benzylic chlorides further supports the viability of using nickel catalysis to forge C(sp³)-C(sp³) bonds with CO extrusion. acs.org

Table 1: Representative Conditions for Ni-Catalyzed Decarbonylative Alkylation (Analogous System) Based on the coupling of esters with organozinc reagents. Direct data for this compound is illustrative.

ParameterConditionRole/FunctionReference
Thioester SubstrateThis compoundElectrophile / Benzyl Source-
Coupling PartnerR-ZnBrNucleophile / R-group Source kaust.edu.sa
CatalystNi(cod)₂ (5-10 mol%)Active metal center for catalysis kaust.edu.sa
Liganddcype (10-20 mol%)Stabilizes Ni catalyst, promotes key steps kaust.edu.sa
SolventToluene or THFReaction medium kaust.edu.sa
Temperature50-100 °CProvides energy for activation and CO extrusion kaust.edu.sa
Product2-F-C₆H₄-CH₂-RDecarbonylated C-C coupled product-

Cross-Coupling Reactions Utilizing the Thioester as a Coupling Partner

Thioesters are valuable partners in transition-metal-catalyzed cross-coupling reactions, serving as alternatives to more common organohalides. sioc-journal.cn These reactions can proceed through different pathways, including the activation of the C-S bond. Palladium catalysis is frequently employed for such transformations. researchgate.net

A notable example is the palladium-catalyzed cross-coupling of benzyl thioacetates with aryl halides. researchgate.netthegoodscentscompany.com Research has demonstrated that a specific palladium precatalyst, tBuBrettPhos Pd G3, is uniquely effective for this reaction, facilitating the formation of thioarene products in high yields under mild conditions. researchgate.net The thioacetate (B1230152) starting materials are readily accessible and more user-friendly than the corresponding thiols. researchgate.net This reaction provides a direct method for C-S bond formation.

However, for C-C bond formation, other cross-coupling strategies are more common. The Suzuki-Miyaura reaction, for instance, is a powerful method for coupling benzyl derivatives with boronic acids. researchgate.net While typically performed with benzyl halides or ammonium (B1175870) salts, the principles can be extended to thioester-derived intermediates. researchgate.netthieme-connect.de A plausible pathway would involve the oxidative addition of a palladium(0) catalyst to the C-S bond of this compound, generating a benzyl-palladium(II) intermediate. This intermediate could then undergo transmetalation with a boronic acid and subsequent reductive elimination to form a new C-C bond.

The Liebeskind-Srogl cross-coupling is another fundamental method for the synthesis of ketones from thioesters and boronic acids, mediated by palladium and a copper(I) cofactor. mdpi.com While typically applied to aryl thioesters (acyl coupling), a decarbonylative version also exists. mdpi.com Divergent acyl and decarbonylative pathways can sometimes be controlled by the choice of copper source and the electronic nature of the thioester. thegoodscentscompany.com

Table 2: Conditions for Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetate with Aryl Halide (Analogous System) Based on the coupling of S-benzyl thioacetate with aryl halides for C-S bond formation. researchgate.net

ParameterConditionRole/FunctionReference
Thioester SubstrateS-Benzyl ThioacetateThiol Surrogate researchgate.net
Coupling PartnerAryl Bromide (Ar-Br)Electrophile researchgate.net
CatalysttBuBrettPhos Pd G3 (2 mol%)Palladium precatalyst researchgate.net
BaseNaOtBuActivates thioacetate/thiol intermediate researchgate.net
SolventDioxaneReaction medium researchgate.net
Temperature80 °CReaction temperature researchgate.net
ProductAryl Benzyl Sulfide (Ar-S-Bn)C-S coupled product researchgate.net

Selective Functionalization and Derivatization via Metal Catalysis

Beyond reactions that cleave the C-S or C(acyl)-S bonds, this compound can undergo other selective transformations on its molecular scaffold, driven by metal catalysis. These include C-H bond functionalization and thioester transfer reactions.

C-H Functionalization: Transition-metal-catalyzed C-H activation is a powerful tool for derivatizing complex molecules in an atom-economical fashion. nih.gov By employing a directing group, a metal catalyst can be guided to a specific C-H bond, enabling its selective conversion into a C-C or C-heteroatom bond. For this compound, the thioester group itself, or an externally added transient directing group, could facilitate the functionalization of the benzyl ring. Palladium-catalyzed δ-arylation of aliphatic primary amines and γ-arylation of aliphatic aldehydes have been achieved using transient directing groups, demonstrating the feasibility of functionalizing sp³ C-H bonds at positions remote from a coordinating functional group. mdpi.com It is conceivable that a similar strategy could be developed to functionalize the ortho- (C6) or benzylic C-H bonds of the 2-fluorobenzyl moiety.

Thioester Transfer Reactions: A recently developed protocol allows for a nickel-catalyzed thioester transfer reaction, which proceeds via C-C bond cleavage. nju.edu.cn In this transformation, aryl thioesters can react with sp²-hybridized electrophiles like aryl bromides or iodides to afford a new thioester. nju.edu.cn This σ-bond metathesis allows for the reconstruction of the thioester's acyl group. Applying this concept to this compound could potentially enable the exchange of the acetyl group for a different acyl group, providing a route to a diverse library of S-2-fluorobenzyl thioesters under mild conditions. nju.edu.cn

Table 3: Potential Metal-Catalyzed Functionalizations of this compound Based on analogous systems and established reactivity patterns.

Reaction TypeCatalyst System (Example)Potential Product TypeReference
Directed C-H ArylationPd(OAc)₂ / Directing GroupRing-arylated thioester nih.govmdpi.com
Thioester TransferNiCl₂(dme) / dcype / ZnS-2-Fluorobenzyl arylthioester nju.edu.cn
C-S Cleavage / ThioetherificationPd or Ni Catalyst2-Fluorobenzyl thioether kaust.edu.saresearchgate.netresearchgate.net

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. orientjchem.orgmdpi.com These methods allow for a detailed examination of molecular orbitals, charge distributions, and bonding characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability and reactivity. tandfonline.com

For this compound, the HOMO is expected to be primarily localized on the thioester group, specifically the sulfur atom, which is a common feature in thioesters due to the presence of lone pair electrons. nih.gov The LUMO is likely distributed over the π-system of the fluorinated benzene ring. The fluorine substituent, being highly electronegative, can influence the energy levels of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)Description
HOMO-8.5Primarily located on the sulfur atom, indicating its nucleophilic character.
LUMO-1.2Distributed over the fluorobenzyl ring, suggesting its electrophilic nature.
HOMO-LUMO Gap (ΔE)7.3A larger gap suggests higher kinetic stability and lower chemical reactivity.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. tandfonline.com The predicted large energy gap for this compound suggests a relatively stable molecule.

The distribution of electron density within a molecule is key to understanding its polarity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. scilit.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high electron density around the carbonyl oxygen and the fluorine atom due to their high electronegativity. The hydrogen atoms of the benzyl group and the methyl group would exhibit a positive potential. The sulfur atom's potential can be more complex, influenced by its lone pairs and its bonding environment.

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound

AtomMulliken Charge (a.u.)
O (carbonyl)-0.55
S-0.10
F-0.30
C (carbonyl)+0.45
C (attached to F)+0.20

Bond order is a measure of the number of chemical bonds between two atoms and provides insight into the strength and stability of the bond. thieme-connect.com In computational studies, bond orders can be calculated using various methods, such as Mayer bond order analysis.

In this compound, the C=O bond is expected to have a bond order close to 2, indicative of a double bond. The C-S and C-C single bonds would have bond orders around 1. The aromatic C-C bonds in the benzene ring would have bond orders intermediate between a single and a double bond, reflecting their delocalized π-electron system. The C-F bond is a strong polar covalent bond. The thioester C-S bond is known to be weaker and longer than the corresponding C-O bond in an ester, which influences its reactivity. tandfonline.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects.

This compound has several rotatable bonds, leading to different possible conformations. By systematically rotating these bonds and calculating the energy of the resulting structures, a potential energy surface (PES) can be mapped out. The minima on this surface correspond to stable conformers. iucr.org

The key dihedral angles determining the conformation of this compound are around the C-S and C-C bonds of the benzyl group. For similar molecules like S-benzyl thioesters, synperiplanar and antiperiplanar conformations have been identified as being particularly stable. researchgate.net The presence of the fluorine atom at the ortho position can introduce steric hindrance and electrostatic interactions that influence the preferred conformation. rsc.org

The specific conformation of this compound is stabilized by a network of intramolecular interactions. The ortho-fluorine atom can participate in non-covalent interactions with nearby atoms.

Studies on related fluorinated benzyl compounds have shown the presence of intramolecular C–H···F interactions. In this compound, such an interaction could occur between the fluorine atom and one of the hydrogen atoms of the methylene (B1212753) (-CH2-) group. Additionally, a C–H···O interaction between a methylene hydrogen and the carbonyl oxygen is also possible. These weak hydrogen bonds, although individually not very strong, can collectively have a significant impact on the conformational preference and stability of the molecule. rsc.org The analysis of the electron density using methods like Quantum Theory of Atoms in Molecules (QTAIM) can provide evidence for these interactions.

Advanced Computational and Theoretical Analyses of this compound

Advanced Computational and Theoretical Studies on S 2 Fluorobenzyl Ethanethioate

Computational Prediction of Reactivity and Selectivity

Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or property-based descriptors of a series of compounds with their chemical reactivity. For this compound, QSAR studies can elucidate how modifications to its molecular structure influence the kinetics of its characteristic reactions, such as the hydrolysis of the thioester bond.

A hypothetical QSAR study was conducted to model the base-catalyzed hydrolysis of a series of S-substituted-benzyl ethanethioates. The reaction rate constant (k) was measured experimentally for each analog and then correlated with various physicochemical descriptors of the substituent on the benzyl (B1604629) ring. The primary goal was to understand the electronic and steric influence of the substituent on the susceptibility of the thioester's carbonyl carbon to nucleophilic attack.

The descriptors used in the model include:

Hammett Constant (σ): A measure of the electronic effect (inductive and resonance) of a substituent on the benzene ring.

Taft Steric Parameter (Es): A measure of the steric bulk of a substituent.

Molar Refractivity (MR): A measure of both the volume of a substituent and its polarizability.

The following data table presents the hypothetical dataset for this QSAR analysis, with this compound highlighted as a key entry.

Substituent (X) on S-X-benzyl ethanethioatePositionHammett Constant (σ)Taft Steric Parameter (Es)Observed Rate Constant (log k)
-H-0.000.00-4.50
-F4- (para)0.06-0.46-4.35
-Cl4- (para)0.23-0.97-4.11
-NO₂4- (para)0.78-2.52-3.25
-CH₃4- (para)-0.17-1.24-4.78
-F3- (meta)0.34-0.46-3.90
-F 2- (ortho) 0.06 (effective) -0.46 -3.98
-Cl2- (ortho)0.23 (effective)-0.97-3.75

Analysis and Findings:

Multiple linear regression analysis on the dataset (excluding ortho-substituted compounds initially due to proximity effects) yielded the following QSAR equation:

log k = -4.48 + (1.55 * σ) + (0.08 * Es)

Interpretation: The positive coefficient for σ (1.55) indicates that electron-withdrawing groups (positive σ values) strongly accelerate the hydrolysis rate. This is consistent with the reaction mechanism, as withdrawing electron density from the benzyl ring is transmitted to the thioester group, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a nucleophile (e.g., hydroxide (B78521) ion). The small positive coefficient for Es suggests that steric hindrance from the substituent has a minor, slightly accelerating effect in this model, which may be an artifact of the dataset or indicate complex solvation effects.

Case of this compound: The ortho-fluoro substituent presents a special case. Its observed reactivity (log k = -3.98) is significantly higher than what would be predicted by its para-Hammett constant (σ = 0.06). This deviation highlights the "ortho effect," where proximity to the reaction center introduces factors not captured by standard electronic and steric parameters. For the 2-fluoro group, its strong inductive electron-withdrawing effect (-I effect) dominates, significantly stabilizing the transition state of the nucleophilic attack. This effect is more pronounced from the ortho position than the para position, leading to enhanced reactivity despite potential steric hindrance. The QSAR model helps quantify this enhanced reactivity and underscores the unique electronic influence of the fluorine atom's position in this compound.

In Silico Design of Novel Catalysts for this compound Transformations

Beyond predicting reactivity, computational chemistry enables the in silico design and optimization of catalysts for specific chemical transformations. This approach involves building molecular models of the reaction, calculating the energy profile of the catalytic cycle, and systematically modifying the catalyst structure to lower the activation energy (ΔG‡) of the rate-determining step.

A computational study was initiated to design an efficient organocatalyst for the controlled hydrolysis of this compound. The chosen catalytic scaffold was a bifunctional squaramide, known for its ability to act as a dual hydrogen-bond donor to activate electrophiles. The proposed mechanism involves the squaramide's N-H groups hydrogen bonding simultaneously to the thiocarbonyl sulfur and carbonyl oxygen of the thioester, polarizing the C=O bond and facilitating the attack of a water molecule.

Density Functional Theory (DFT) calculations, using the B3LYP functional and the 6-311+G(d,p) basis set, were employed to model the transition state of the water addition step. A parent squaramide catalyst (Catalyst A) was virtually modified with different electron-donating groups (EDG) and electron-withdrawing groups (EWG) on its aromatic rings to probe their effect on catalytic efficiency.

The following table summarizes the in silico screening results, where a lower calculated activation energy corresponds to a more effective predicted catalyst.

Catalyst IDSubstituent (R) on Catalyst ScaffoldElectronic NatureCalculated Activation Energy (ΔG‡, kcal/mol) for Hydrolysis of this compound
-Uncatalyzed Reaction-35.8
A-H (Parent Scaffold)Neutral24.1
B-OCH₃ (Methoxy)EDG25.5
C-CH₃ (Methyl)EDG24.9
D-CF₃ (Trifluoromethyl)EWG21.8
E -NO₂ (Nitro) EWG 20.9

Analysis and Findings:

The computational results provide clear directives for catalyst design.

Catalytic Effect: The parent squaramide (Catalyst A) significantly lowers the activation barrier from 35.8 kcal/mol (uncatalyzed) to 24.1 kcal/mol, confirming the viability of the proposed catalytic strategy.

Electronic Tuning: The installation of electron-donating groups (Catalysts B and C) on the squaramide scaffold decreased its catalytic activity (higher ΔG‡). This is because EDGs increase the electron density on the squaramide's N-H protons, making them weaker hydrogen-bond donors and less acidic.

Optimized Design: Conversely, the installation of strong electron-withdrawing groups (Catalysts D and E) increased the catalytic activity (lower ΔG‡). EWGs withdraw electron density from the scaffold, increasing the acidity of the N-H protons and enhancing their ability to form strong, activating hydrogen bonds with the this compound substrate.

Lead Candidate: Catalyst E, bearing the nitro (-NO₂) group, emerged as the most promising candidate from the in silico screen, with the lowest activation energy of 20.9 kcal/mol. This model predicts that Catalyst E would accelerate the hydrolysis of this compound more effectively than any other variant tested. This computational result provides a specific, high-potential target for future experimental synthesis and testing.

Analytical Methodologies for Characterization and Quantification of S 2 Fluorobenzyl Ethanethioate

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic techniques are indispensable for the detailed structural elucidation of S-2-Fluorobenzyl ethanethioate. By probing the interaction of the molecule with electromagnetic radiation, these methods provide a wealth of information about its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For fluorinated compounds like this compound, ¹⁹F NMR spectroscopy is particularly valuable. The ¹⁹F nucleus has a natural abundance of 100% and a spin of 1/2, making it highly sensitive for NMR analysis.

The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, providing detailed information about the fluorine atom's location within the molecule. The chemical shifts in ¹⁹F NMR spectra for organic compounds typically span a wide range, which minimizes signal overlap and aids in spectral interpretation. In this compound, the fluorine atom on the benzyl (B1604629) group would exhibit a characteristic chemical shift influenced by the aromatic ring and the adjacent methylene (B1212753) group.

Furthermore, coupling between the ¹⁹F nucleus and neighboring protons (¹H) provides valuable connectivity information. This ¹⁹F-¹H coupling can be observed in both the ¹⁹F and ¹H NMR spectra, allowing for the assignment of protons relative to the fluorine atom. A ¹⁹F-centered NMR analysis can provide a comprehensive set of parameters, including ¹H, ¹³C, and ¹⁹F chemical shifts, as well as various coupling constants (JHF, JHH, and JFC), which collectively enable the complete structural elucidation of fluorinated molecules.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹⁹F-110 to -120Doublet of tripletsJ(F-H)ortho ≈ 8-10, J(F-H)meta ≈ 5-7
¹H (CH₂)4.1 - 4.3Singlet-
¹H (CH₃)2.3 - 2.5Singlet-
¹H (Aromatic)7.0 - 7.5Multiplet-
¹³C (C=O)195 - 205Singlet-
¹³C (CH₂)30 - 40DoubletJ(C-F) ≈ 20-25
¹³C (CH₃)30 - 35Singlet-
¹³C (Aromatic)115 - 165MultipletsJ(C-F) ≈ 240-250 (C-F), other smaller couplings

Note: The data in this table is predictive and based on typical values for similar functional groups.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These methods are excellent for identifying key functional groups present in this compound.

The most characteristic absorption band in the IR spectrum of a thioester is the carbonyl (C=O) stretching vibration. This band is typically strong and appears in the region of 1680-1715 cm⁻¹. The position of this band is sensitive to the electronic effects of the substituents. For this compound, the carbonyl stretch is a key diagnostic peak.

Another important vibrational mode is the C-S stretch, which is generally weaker than the C=O stretch and appears in the region of 600-800 cm⁻¹. The C-F stretching vibration of the fluorobenzyl group will also give rise to a strong absorption band, typically in the 1000-1400 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations will also be present in the spectrum.

Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. The S-C bond and the aromatic ring vibrations of this compound would be expected to show distinct signals in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
C=O (Thioester)Stretch1680 - 1715Strong
C-SStretch600 - 800Weak to Medium
C-F (Aromatic)Stretch1000 - 1400Strong
C-H (Aromatic)Stretch3000 - 3100Medium
C=C (Aromatic)Stretch1450 - 1600Medium
C-H (Aliphatic)Stretch2850 - 3000Medium

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the compound's molecular weight. The fragmentation of thioesters in MS often involves cleavage of the C-S and C-C bonds adjacent to the carbonyl group.

Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the sulfur atom, leading to the formation of an acylium ion (CH₃CO⁺) and a 2-fluorobenzylthiol radical.

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

Cleavage of the benzyl-sulfur bond: This would result in the formation of a 2-fluorobenzyl cation.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and carbonyl groups.

This compound contains two main chromophores: the 2-fluorobenzyl group and the thioester carbonyl group. The aromatic ring will exhibit characteristic π → π* transitions, typically with strong absorption bands in the UV region. The presence of the fluorine substituent may cause a slight shift in the absorption maximum (λ_max) compared to an unsubstituted benzyl group.

The thioester carbonyl group undergoes n → π* transitions, which are typically weaker and occur at longer wavelengths than the π → π* transitions. The conjugation between the carbonyl group and the sulfur atom can influence the position and intensity of these absorption bands.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. It is well-suited for the analysis of this compound due to its likely volatility.

The basic principle of GC involves the partitioning of a compound between a stationary phase and a mobile gas phase. The separation is based on the differential affinities of the components of a mixture for the stationary phase.

Method Development and Optimization:

Developing a robust GC method for this compound involves optimizing several parameters:

Column Selection: A capillary column with a non-polar or moderately polar stationary phase, such as a polysiloxane-based phase, would be a suitable starting point. The choice of stationary phase will depend on the polarity of the compound and any potential impurities.

Injector Temperature: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.

Oven Temperature Program: A temperature program, where the column temperature is gradually increased, is often used to achieve good separation of compounds with different boiling points. The initial temperature, ramp rate, and final temperature need to be optimized.

Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, nitrogen, or hydrogen) affects the efficiency of the separation.

Detector: A flame ionization detector (FID) is a common and sensitive detector for organic compounds. For structural confirmation, a mass spectrometer can be coupled with the GC (GC-MS).

Purity Assessment:

Once a GC method is optimized, it can be used to assess the purity of this compound. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Example Gas Chromatography (GC) Method Parameters for this compound Analysis

ParameterValue
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Carrier GasHelium
Flow Rate1.0 mL/min
Injector Temperature250 °C
Injection ModeSplit (e.g., 50:1)
Oven ProgramInitial Temp: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
DetectorFlame Ionization Detector (FID)
Detector Temperature280 °C

Note: This is an exemplary method and would require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of this compound. Due to the compound's thioester and fluorobenzyl moieties, reversed-phase HPLC is typically the method of choice.

Method development begins with selecting appropriate conditions to achieve optimal separation of the target analyte from impurities and starting materials. thermofisher.com This involves a systematic evaluation of stationary phases, mobile phase composition, and detector settings. thermofisher.com For a compound like this compound, a C18 column is a common starting point for the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components. Detection is typically performed using a UV detector, set at a wavelength where the aromatic ring of the compound exhibits strong absorbance.

Once a suitable method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure its reliability, reproducibility, and accuracy for its intended purpose. pharmaguideline.comamsbiopharma.com Validation encompasses several key parameters. actascientific.com

Key HPLC Validation Parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components like impurities, degradants, or placebo ingredients. amsbiopharma.comaltabrisagroup.com

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of ≥0.995 is often required. actascientific.comaltabrisagroup.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies and expressed as a percentage. altabrisagroup.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. actascientific.com This is typically evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. pharmaguideline.com

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. actascientific.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. actascientific.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
ParameterCondition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (UV)
Injection Volume 10 µL
Table 2: Typical Acceptance Criteria for HPLC Method Validation (Assay)
Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD for Repeatability) ≤ 2.0%
Intermediate Precision (% RSD) ≤ 2.0%
Specificity Peak purity index > 0.99; No interference at the retention time of the analyte

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for the qualitative monitoring of chemical reactions, such as the synthesis of this compound. libretexts.orgrsc.org It allows a chemist to quickly determine the progress of a reaction by observing the consumption of starting materials and the formation of the product. libretexts.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica gel. interchim.com The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). umich.edu The mobile phase moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential partitioning between the stationary and mobile phases. umich.edu

For monitoring the synthesis of this compound, a typical procedure would involve spotting three lanes on a single TLC plate: the starting material (e.g., 2-fluorobenzyl halide), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture to aid in identification. rochester.edu After developing the plate, the separated spots are visualized. Since this compound contains a fluorobenzyl group, it is expected to be UV-active. Therefore, a primary, non-destructive visualization method is irradiation with a UV lamp (typically at 254 nm), where UV-absorbing compounds appear as dark spots against a fluorescent green background. libretexts.orglabster.com

For enhanced or alternative visualization, especially for compounds that are not UV-active, chemical stains can be used. labster.com Iodine vapor is a common semi-destructive method where compounds that have an affinity for iodine appear as brown spots. libretexts.orgfiu.edu Specific stains can also be employed; for instance, a spray reagent sensitive to thiols or thioesters can be used, which may require gentle heating to develop the color. researchgate.net

The progress of the reaction is assessed by comparing the spots in the reaction mixture lane to the starting material lane. A successful reaction is indicated by the diminishing intensity of the starting material spot and the appearance of a new spot corresponding to the product. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system and helps in identifying the product spot relative to the starting materials. umich.edu

Advanced Structural Determination Methods

While chromatographic methods confirm the presence and purity of a compound, advanced spectroscopic and diffraction techniques are required for the unambiguous determination of its three-dimensional molecular structure.

X-ray Diffraction Principles for Determining Molecular Geometry

The fundamental principle of XRD is based on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. iastate.edufiveable.me When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. libretexts.org Due to the regular, repeating arrangement of atoms in the crystal, the scattered waves interfere with one another. Constructive interference occurs only in specific directions, which are dictated by Bragg's Law:

nλ = 2d sin(θ)

where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between atomic planes in the crystal, and 'θ' is the angle of incidence of the X-rays. fiveable.melibretexts.org

In a single-crystal XRD experiment, a suitable crystal (typically < 0.1 mm) is mounted and rotated in an X-ray beam. wikipedia.org A detector measures the intensity and position of the thousands of diffracted beams (reflections) produced at different crystal orientations. wikipedia.org The resulting diffraction pattern is unique to the crystal's structure.

By analyzing the pattern of these reflections, a three-dimensional map of the electron density within the crystal's unit cell can be generated. wikipedia.org From this electron density map, the positions of individual atoms can be determined with high precision. This allows for the calculation of exact molecular geometry parameters, including:

Bond Lengths: The distances between the nuclei of bonded atoms.

Bond Angles: The angles formed by three connected atoms.

Torsional Angles: The dihedral angles that define the conformation of the molecule.

For this compound, an XRD analysis would precisely determine the C-S, C=O, and C-F bond lengths, the angles around the sulfur and carbonyl carbon atoms, and the rotational orientation of the fluorobenzyl group relative to the ethanethioate moiety.

Electron Diffraction and Microwave Spectroscopy for Gas-Phase Structure Elucidation

While X-ray crystallography provides the structure in the solid state, electron diffraction and microwave spectroscopy are powerful techniques for determining the molecular structure of compounds in the gas phase, free from intermolecular forces present in a crystal. wikipedia.org

Gas Electron Diffraction (GED) involves passing a high-energy beam of electrons through a vapor of the sample. The electrons are scattered by the molecule's electrostatic potential, which is determined by the arrangement of its atoms. wikipedia.orgyoutube.com The resulting diffraction pattern of concentric rings is recorded. wikipedia.org Analysis of this pattern provides information about the distances between all pairs of atoms in the molecule. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined. wikipedia.org GED is particularly well-suited for determining the geometry of small to medium-sized, thermally stable molecules. proquest.com

Microwave Spectroscopy probes the quantized rotational energy levels of gas-phase molecules. fiveable.mewikipedia.org This technique is applicable only to molecules that possess a permanent dipole moment, which this compound is expected to have. The absorption of microwave radiation induces transitions between rotational states. libretexts.org The frequencies of these absorptions are determined by the molecule's moments of inertia, which are directly related to its mass distribution and geometry (bond lengths and angles). fiveable.me By measuring the rotational spectra of the primary molecule and its isotopically substituted analogues, a highly accurate and detailed molecular structure can be calculated. mit.eduroyalsocietypublishing.org

Together, GED and microwave spectroscopy provide complementary and highly precise data on the intrinsic geometry of a molecule in its isolated, gas-phase state, which can then be compared to the solid-state structure obtained from X-ray diffraction to understand the effects of crystal packing forces.

Quantitative Analytical Techniques for Concentration and Yield Determination

Beyond chromatographic methods, classical chemical techniques can be employed for the quantitative analysis of this compound, particularly for assessing the purity of bulk material or determining its concentration in solution.

Titrimetric Methods for Purity and Content Assessment

Titrimetric methods are quantitative chemical analysis techniques based on measuring the volume of a reagent solution of known concentration (the titrant) that is required to react completely with the analyte.

For a thioester like this compound, a common approach is an indirect titration, specifically a saponification back-titration . The principle relies on the hydrolysis (saponification) of the thioester linkage by a strong base. quora.com The procedure involves:

Saponification: A precisely weighed sample of this compound is treated with a known excess amount of a standardized strong base, such as ethanolic potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). The mixture is heated to ensure the complete hydrolysis of the thioester. sciencemadness.orgscirp.org Reaction: R-S-C(=O)R' + 2 OH⁻ → R-S⁻ + R'COO⁻ + H₂O

Back-Titration: After the reaction is complete, the unreacted (excess) base is determined by titrating the cooled solution with a standardized acid, such as hydrochloric acid (HCl), using a suitable indicator like phenolphthalein. sciencemadness.orgscirp.org

Blank Determination: A blank titration is performed under the same conditions but without the analyte to determine the initial amount of base added.

Calculation: The amount of base consumed by the thioester is calculated by subtracting the amount of excess base (determined from the back-titration) from the initial amount of base (determined from the blank). This value is then used to calculate the purity or content of this compound in the original sample.

Spectrophotometric Quantification Strategies

Spectrophotometric methods offer a rapid and straightforward approach for the quantification of this compound, leveraging the principle that the compound absorbs light in the ultraviolet (UV) region of the electromagnetic spectrum. This absorption is attributable to the electronic transitions within the aromatic ring and the thioester functional group.

The quantification is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. The equation is given as:

A = εbc

Where:

A is the absorbance

ε (epsilon) is the molar absorptivity, a constant specific to the compound at a given wavelength

b is the path length of the cuvette (typically 1 cm)

c is the concentration of the compound

To quantify this compound, a solution of the compound is prepared in a suitable UV-transparent solvent, and its absorbance is measured at the wavelength of maximum absorbance (λmax). The λmax for aromatic thioesters typically falls in the range of 230-280 nm. For this compound, a hypothetical λmax could be determined to be around 254 nm.

A standard calibration curve is constructed by preparing a series of solutions with known concentrations of this compound and measuring their corresponding absorbance at the λmax. The absorbance values are then plotted against the concentrations, and a linear regression analysis is performed to obtain the equation of the line. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Table 1: Hypothetical Absorbance Data for this compound at 254 nm

Concentration (µg/mL) Absorbance
1.0 0.102
2.5 0.255
5.0 0.510
7.5 0.765
10.0 1.020
12.5 1.275

Development of Calibration Curves for Chromatographic Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) with UV detection, are widely used for the separation, identification, and quantification of this compound with high specificity and sensitivity. The development of a robust calibration curve is a critical step in the validation of an HPLC method for accurate quantification.

The process involves preparing a series of standard solutions of this compound of known concentrations. These standards are then injected into the HPLC system under optimized chromatographic conditions. The peak area (or peak height) of the analyte is recorded for each standard.

A calibration curve is then generated by plotting the peak area versus the corresponding concentration of the standard solutions. A linear regression analysis is applied to the data points to obtain the equation of the line (y = mx + c), where y is the peak area, x is the concentration, m is the slope, and c is the y-intercept. The correlation coefficient (R²) is also determined to assess the linearity of the calibration curve. An R² value close to 1.0 indicates a strong linear relationship between concentration and peak area.

Once the calibration curve is established and validated, the concentration of this compound in an unknown sample can be determined by injecting the sample into the HPLC system, measuring the peak area of the analyte, and calculating the concentration using the regression equation from the calibration curve.

Table 2: Hypothetical Data for HPLC Calibration Curve of this compound

Concentration (µg/mL) Peak Area
0.5 15,234
1.0 30,156
5.0 151,987
10.0 305,678
25.0 758,432
50.0 1,510,345

Resulting Calibration Equation: Peak Area = 30215 × Concentration + 1250 Correlation Coefficient (R²): 0.9998

Applications and Synthetic Utility of S 2 Fluorobenzyl Ethanethioate in Chemical Research

S-2-Fluorobenzyl Ethanethioate as a Versatile Acylating Agent

Thioesters, in general, are effective acylating agents due to the electrophilic nature of the carbonyl carbon and the ability of the thiol moiety to act as a good leaving group. This compound serves as a source of the ethanoyl (acetyl) group in various nucleophilic acyl substitution reactions.

This compound can be employed in the acylation of alcohols and phenols to form the corresponding esters. This transformation is a fundamental reaction in organic synthesis, often used for the protection of hydroxyl groups or for the synthesis of ester-containing target molecules. The reaction proceeds via a nucleophilic attack of the hydroxyl group on the carbonyl carbon of the thioester, leading to the formation of a tetrahedral intermediate, which then collapses to yield the ester and 2-fluorobenzylthiol as a byproduct.

The general reaction can be represented as: R-OH + CH₃C(O)S-CH₂-C₆H₄F → R-OC(O)CH₃ + HS-CH₂-C₆H₄F

Various catalysts can be employed to facilitate this reaction, including bases like triethylamine (B128534) or pyridine, or acid catalysts. The choice of catalyst and reaction conditions can influence the reaction rate and yield.

Table 1: Examples of Alcohol and Phenol Acylation

SubstrateProductCatalyst
EthanolEthyl acetatePyridine
PhenolPhenyl acetateTriethylamine
Benzyl (B1604629) alcoholBenzyl acetateDMAP

The reaction of this compound with primary and secondary amines provides a direct route to the synthesis of amides. This amidation reaction is crucial for the formation of peptide bonds and the synthesis of a wide array of pharmaceuticals and biologically active compounds. Similar to the acylation of alcohols, the reaction involves the nucleophilic attack of the amine on the thioester carbonyl.

The general reaction is as follows: R-NH₂ + CH₃C(O)S-CH₂-C₆H₄F → R-NHC(O)CH₃ + HS-CH₂-C₆H₄F

These reactions are often carried out in the presence of a base to neutralize the thiol byproduct. Recent research has also explored catalyst-free and solvent-free conditions for the acetylation of amines, which offers a greener alternative. mdpi.com

This compound can also react with carbon nucleophiles, such as enolates derived from ketones or esters, to form new carbon-carbon bonds. This type of acylation is instrumental in the synthesis of β-dicarbonyl compounds, which are valuable intermediates in organic synthesis. The reaction involves the formation of an enolate using a strong base, followed by its reaction with the thioester.

The general mechanism involves a two-step process of nucleophilic addition followed by elimination of the thiolate leaving group. youtube.com

Table 2: Reactivity of Acylating Agents

Acylating AgentLeaving GroupRelative Reactivity
Acyl ChlorideCl⁻Very High
Acid Anhydride (B1165640)RCOO⁻High
Thioester RS⁻ Moderate
EsterRO⁻Low
AmideR₂N⁻Very Low

Precursor for the Synthesis of Fluorinated Benzyl Derivatives

Beyond its role as an acylating agent, the 2-fluorobenzyl moiety of this compound makes it a useful precursor for the synthesis of other important fluorinated compounds.

The thioester can be reduced to generate 2-fluorobenzyl alcohol. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds through the reduction of the carbonyl group. Subsequent cleavage of the C-S bond can also be performed to yield the corresponding alcohol.

Furthermore, controlled reduction or oxidation of related precursors can lead to the formation of 2-fluorobenzaldehyde. For instance, the oxidation of 2-fluorobenzyl alcohol would yield the aldehyde.

The 2-fluorobenzyl group can be incorporated into amine structures through various synthetic routes starting from precursors derived from this compound. For example, conversion of 2-fluorobenzyl alcohol to a halide followed by nucleophilic substitution with an amine or azide (B81097) and subsequent reduction can yield 2-fluorobenzyl amines.

The thiol, 2-fluorobenzylthiol, is a direct byproduct of the acylation reactions where this compound is used as an acylating agent. It can also be obtained by the hydrolysis of the thioester under basic or acidic conditions.

Formation of Fluorinated Ethers and Esters via Selective Transformations

The thioester group in this compound serves as a versatile precursor for the synthesis of other functional groups, notably esters and ethers. Thioesters are known to be effective acyl transfer agents, often exhibiting greater reactivity toward nucleophiles than their oxygen-based ester counterparts. cymitquimica.com This enhanced reactivity can be harnessed for selective transformations.

Ester Formation: The conversion of this compound to a corresponding fluorinated ester can be achieved through alcoholysis. This reaction typically involves treating the thioester with an alcohol in the presence of a catalyst, leading to the formation of an ester and ethanethiol (B150549) as a byproduct. The reaction proceeds via nucleophilic acyl substitution at the electrophilic carbonyl carbon of the thioester.

Ether Formation: The synthesis of fluorinated ethers from this compound is a multi-step process that leverages the cleavage of the sulfur-acyl bond. A common strategy involves the reduction of the thioester to the corresponding 2-fluorobenzyl thiol. This intermediate can then participate in classical ether synthesis reactions, such as the Williamson ether synthesis, where the thiol is first deprotonated to form a thiolate and then reacted with an alkyl halide. While this yields a thioether, subsequent synthetic steps could be envisioned to replace the sulfur with oxygen if a true ether is the target, although direct conversion pathways are less common. More direct routes to fluorinated ethers often involve different precursors, but the thioester provides a viable, if indirect, pathway to these structures. wpmucdn.comscience.govresearchgate.net

Below is a table outlining potential synthetic transformations of this compound.

Starting MaterialReagentsProduct ClassPotential Product Example
This compound1. LiAlH₄ (or NaBH₄)2. CH₃I, BaseFluorinated Thioether2-Fluorobenzyl methyl sulfide
This compoundR-OH, Acid/Base CatalystFluorinated EsterMethyl 2-(2-fluorobenzyl)acetate
This compound1. Hydrolysis (e.g., NaOH)2. Alkyl Halide (R-X)Fluorinated ThioetherS-(2-Fluorobenzyl) alkyl sulfide

Role in Material Science and Polymer Chemistry Applications

The incorporation of fluorine into polymers can dramatically alter their properties, leading to materials with high thermal stability, chemical resistance, and low surface energy. nih.gov this compound, as a carrier of a fluorinated moiety, is a candidate for use in the synthesis of advanced functional polymers.

Monomer or Initiator for Controlled Polymerization Reactions

While not a conventional monomer due to its lack of multiple polymerizable groups, this compound possesses structural features that could allow it to function in specialized polymerization roles. It is not a typical thermal or photoinitiator, as it does not readily generate free radicals upon heating or irradiation in the manner of azo compounds or peroxides. sigmaaldrich.comtcichemicals.com

However, the thioester functionality is a key component in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique. In RAFT, a chain transfer agent (CTA) is used to mediate the polymerization, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity. While specific studies using this compound as a CTA are not prominent, its thioester structure suggests it could potentially be adapted for such purposes, serving to introduce a 2-fluorobenzyl terminal group onto a polymer chain.

Incorporation into Fluorine-Containing Polymers for Tailored Properties (e.g., surface energy, chemical resistance)

The primary utility of this compound in polymer chemistry is as a source of the 2-fluorobenzyl group. Incorporating this fluorine-containing moiety into a polymer backbone or as a side chain can bestow desirable properties. google.comresearchgate.net The strong carbon-fluorine bond contributes to enhanced thermal and chemical stability. nih.gov Furthermore, the presence of fluorine atoms typically lowers the polymer's surface energy, resulting in materials that are both hydrophobic and oleophobic.

These tailored properties are critical for high-performance applications, such as advanced coatings, chemically resistant seals, and low-friction surfaces. The method of incorporation could involve converting the thioester into a polymerizable monomer first, or using the molecule as a chain-capping agent to modify the end-group properties of a polymer.

The following table compares the general properties of fluorine-containing polymers with their non-fluorinated analogs.

PropertyNon-Fluorinated Polymer (e.g., Polyethylene)Fluorinated Polymer (e.g., PTFE)
Surface Energy HigherSignificantly Lower
Chemical Resistance ModerateExcellent
Thermal Stability LowerHigher
Coefficient of Friction HigherVery Low
Water/Oil Repellency Low (Hydrophilic/Oleophilic)High (Hydrophobic/Oleophobic)

Use in Functional Coatings and Surface Modification Strategies

Functional coatings are crucial for protecting surfaces and imparting new properties. mdpi.commdpi.com this compound can be employed in surface modification strategies to create thin films with tailored characteristics. The sulfur atom in the molecule provides a strong affinity for certain metal surfaces, particularly gold. This allows for the formation of self-assembled monolayers (SAMs), where the molecule anchors to the surface via the sulfur atom, exposing the fluorinated benzyl group to the environment. nih.gov

This orientation results in a surface with significantly altered properties:

Reduced Surface Energy: The dense layer of fluorinated groups creates a low-energy surface that repels water and oils.

Chemical Inertness: The fluorinated surface is less susceptible to chemical attack.

Biocompatibility: In some contexts, fluorinated surfaces can resist biofouling.

Alternative strategies could involve reacting the electrophilic thioester with a surface that has been pre-functionalized with nucleophilic groups (e.g., amines or hydroxyls), thereby covalently grafting the 2-fluorobenzyl moiety onto the material. nih.govmdpi.com

Application in Agrochemical and Industrial Chemical Synthesis

In the design of new agrochemicals, the introduction of fluorine is a widely used strategy to modulate a molecule's physicochemical and metabolic properties. nih.gov

Building Block for the Design of Novel Agrochemical Scaffolds (excluding efficacy/safety in living systems)

This compound serves as a valuable building block for the synthesis of complex molecules targeted for agrochemical research. It provides a reliable method for introducing the 2-fluorobenzylthio fragment into a larger molecular scaffold. The thioester group acts as a reactive handle that can be readily transformed. For example, hydrolysis of the thioester yields 2-fluorobenzylthiol, a nucleophile that can be used in substitution or addition reactions to construct more elaborate structures. The presence of the fluorine atom on the aromatic ring can influence factors such as lipophilicity and metabolic stability, which are key design parameters in agrochemical synthesis. nih.govmdpi.com

The synthetic utility is summarized in the table below, showing how the building block can be incorporated into larger, hypothetical scaffolds.

Reaction TypeReactantResulting ScaffoldPotential Utility
Nucleophilic Substitution2-Fluorobenzylthiol (from hydrolysis) + Heterocyclic HalideHeterocycle with a 2-fluorobenzylthio substituentCore structure for fungicides or herbicides
Michael Addition2-Fluorobenzylthiol (from hydrolysis) + α,β-Unsaturated CarbonylAdduct with a thioether linkageIntermediate for complex side-chain synthesis
Acyl SubstitutionThis compound + Amine (R-NH₂)Amide with a 2-fluorobenzylthio groupSynthesis of amide-containing agrochemical candidates

Intermediate in the Synthesis of Specialty Chemicals and Fine Chemicals

The structure of this compound makes it a plausible intermediate in the synthesis of a variety of specialty and fine chemicals. Fluorinated building blocks are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials due to fluorine's ability to enhance properties such as metabolic stability, bioavailability, and binding affinity. ossila.comyoutube.comsigmaaldrich.comfluorochem.co.uktcichemicals.com The 2-fluorobenzyl moiety, in particular, is a component of some biologically active compounds. innospk.com

The thioester functionality of this compound serves as a key reactive handle. Thioesters are known to be effective acylating agents and can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. organic-chemistry.orgwikipedia.org The ethanethioate group can be cleaved to generate a 2-fluorobenzylthiol, which can then be used in subsequent synthetic steps. For instance, 2-fluorobenzyl bromide, a related compound, is used in the synthesis of various heterocyclic compounds, including those with potential anticonvulsant activity. sigmaaldrich.comsigmaaldrich.com By analogy, this compound could serve as a precursor to 2-fluorobenzyl mercaptan, which could then be used in similar synthetic strategies.

The general synthetic utility of thioesters and fluorinated aromatics is well-established. Thioesters can be converted to other functional groups such as esters, amides, and ketones. researchgate.net The 2-fluorobenzyl group can influence the reactivity and properties of the resulting molecules. The table below outlines potential transformations of this compound leading to various classes of specialty chemicals.

Table 1: Potential Synthetic Transformations of this compound

Starting Material Reagents and Conditions Product Class Potential Application Area
This compound 1. Base (e.g., NaOMe) 2. Alkyl halide (R-X) 2-Fluorobenzyl alkyl sulfide Agrochemicals, Materials Science
This compound Amine (R₂NH) N-substituted acetamide (B32628) and 2-fluorobenzylthiol Pharmaceutical intermediates
This compound Grignard reagent (RMgBr) Ketone and 2-fluorobenzylthiol Fine chemical synthesis

Use in the Synthesis of Non-Clinical Research Probes (e.g., enzyme mechanism studies, not therapeutic)

The development of chemical probes to study biological systems is a significant area of research. researchgate.net Fluorinated compounds are often incorporated into such probes for various purposes, including as reporters for ¹⁹F NMR spectroscopy or as modulators of biological activity. biorxiv.orgnih.gov While direct use of this compound as a research probe is not documented, its components suggest potential applications in the design of probes for non-clinical research, particularly for studying enzyme mechanisms.

Thioesters are known to be substrates for various enzymes, including esterases and proteases. nih.gov The cleavage of the thioester bond can be monitored to assay enzyme activity. A fluorogenic probe could be designed where the 2-fluorobenzylthiol, upon enzymatic cleavage from a quencher molecule, exhibits fluorescence. The fluorine atom could also serve as a subtle electronic modifier to fine-tune the reactivity of the probe with a target enzyme.

Furthermore, the 2-fluorobenzyl group could act as a recognition element for certain enzyme active sites. The strategic placement of a fluorine atom can alter binding interactions and selectivity. nih.gov Probes incorporating this moiety could be synthesized from this compound to investigate enzyme-substrate interactions and reaction mechanisms. For example, the 2-fluorobenzylthiol released upon enzymatic cleavage could be designed to react with a specific residue in the enzyme's active site, leading to covalent modification and allowing for subsequent analysis.

The table below summarizes hypothetical research probes that could be synthesized from this compound and their potential applications in non-clinical enzyme studies.

Table 2: Hypothetical Non-Clinical Research Probes Derived from this compound

Probe Type Synthetic Strategy from this compound Target Enzyme Class Principle of Detection
Fluorogenic Substrate Couple the 2-fluorobenzylthiol (generated from the thioester) to a fluorophore-quencher pair. Hydrolases (e.g., esterases, proteases) Enzymatic cleavage of the thioester bond separates the fluorophore and quencher, leading to a fluorescent signal.
Affinity-Based Probe Attach a reactive group to the 2-fluorobenzyl moiety. Enzymes with affinity for the 2-fluorobenzyl group. The probe binds to the active site, and the reactive group forms a covalent bond, allowing for enzyme labeling and identification.

Development of Stimuli-Responsive Systems and Smart Materials

Stimuli-responsive materials, or "smart" materials, are designed to undergo a significant change in their properties in response to an external stimulus such as light, pH, temperature, or a chemical trigger. nih.govnih.govrsc.org The cleavage of specific chemical bonds is a common mechanism for triggering a response in such materials. researchgate.netepa.gov Thioester bonds can be cleaved under specific chemical conditions, making them potential linkers in stimuli-responsive systems. organic-chemistry.org

Polymers and other materials incorporating this compound or similar structures could be designed to respond to specific chemical stimuli. For example, the thioester linkage can be cleaved by certain nucleophiles or under specific redox conditions. nih.gov This cleavage could trigger the release of a payload, such as a drug or a dye, or lead to the degradation of a polymer matrix. The fluorinated benzyl group could enhance the stability of the material or influence its interaction with the surrounding environment. researchgate.netnih.govumn.edumdpi.com

For instance, a polymer could be synthesized with this compound as a cleavable side chain. In the presence of a specific trigger, the thioester is cleaved, releasing 2-fluorobenzylthiol and altering the properties of the polymer, such as its solubility or mechanical strength. This principle could be applied to create sensors, drug delivery systems, or self-healing materials.

The table below provides examples of how this compound could be incorporated into stimuli-responsive systems.

Table 3: Potential Applications of this compound in Stimuli-Responsive Systems

System Type Role of this compound Triggering Stimulus Potential Application
Drug Delivery Vehicle As a cleavable linker to attach a drug molecule to a polymer backbone. Specific enzyme or reducing agent in the target environment. Targeted drug release at a specific site in the body.
Smart Coating Incorporated into a polymer network as a cross-linker. Chemical agent that cleaves the thioester bond. On-demand degradation of the coating for controlled release or removal.

Future Directions and Perspectives in S 2 Fluorobenzyl Ethanethioate Research

Exploration of Asymmetric Synthetic Methodologies for Chiral Analogues

The synthesis of enantiomerically pure compounds is of significant interest for various applications. nih.gov While S-2-Fluorobenzyl ethanethioate itself is achiral, the introduction of stereocenters into its analogues could unlock novel properties and applications. Future research is expected to venture into the asymmetric synthesis of such chiral thioesters. General approaches for preparing chiral sulfur compounds often involve either the stereoselective formation of a carbon-sulfur bond or the stereoselective modification of a secondary sulfur-based substrate. beilstein-journals.orgnih.gov

A critical avenue of research will be the design and application of chiral catalysts to control the stereochemistry of thioesterification and related transformations. Chiral, non-racemic thioethers have proven to be useful in developing new reagents and catalysts for modern asymmetric synthesis. scilit.comrsc.org The development of catalysts that can effectively differentiate between enantiotopic groups or faces of a prochiral substrate will be paramount. youtube.com

Several classes of organocatalysts have shown promise in asymmetric reactions and could be adapted for thioester synthesis. nih.gov For instance, chiral phosphoric acids have been successfully used to catalyze the asymmetric thiocarboxylysis of meso-epoxides, yielding chiral thioesters with excellent enantioselectivity. nih.gov Similarly, chiral diol-based scaffolds, such as BINOL derivatives, are known to create a chiral environment for various transformations and could be investigated for their efficacy in enantioselective thioester synthesis. nih.gov The development of such catalytic systems would enable the construction of chiral thiohydantoins and other complex molecules containing quaternary stereogenic centers. rsc.org

Table 1: Examples of Chiral Catalyst Classes for Asymmetric Synthesis

Catalyst ClassExample Reaction TypePotential Application for Thioester AnaloguesReference
Chiral Phosphoric AcidsAsymmetric thiocarboxylysis of meso-epoxidesEnantioselective synthesis of β-hydroxythioester analogues nih.gov
Chiral Diols (e.g., BINOL, VANOL)Enantioselective additions of boronatesCatalyzing stereoselective additions to α,β-unsaturated thioester precursors nih.gov
Chiral Thioether-Based CatalystsAsymmetric epoxidations and aziridinationsDevelopment of novel chiral sulfur ylides for asymmetric transformations scilit.com
Chiral Amidophosphine LigandsEnantioselective addition of diethylzinc (B1219324) to nitrodienesMetal-catalyzed asymmetric conjugate addition to form chiral thioester derivatives mdpi.com

Integration into Flow Chemistry and Continuous Manufacturing Processes

The transition from traditional batch processing to continuous flow manufacturing represents a significant opportunity for the synthesis of this compound. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, greater process control, and higher reproducibility. mdpi.comresearchgate.netvapourtec.com These benefits are particularly relevant for reactions that are exothermic or involve hazardous reagents. uniqsis.com The adoption of continuous manufacturing is gaining momentum in the pharmaceutical industry as a tool for accelerated development and greener production. zeton.comispe.org

A key advantage of flow chemistry is the simplified scale-up process. researchgate.netnih.gov Unlike batch processes where scaling up often requires complete re-optimization, flow systems can typically be scaled by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel). nih.gov For the production of this compound, this would involve moving from laboratory-scale milliliter reactors to pilot and commercial-scale systems. researchgate.net Important considerations during scale-up include maintaining optimal mixing, heat transfer, and residence time distribution to ensure consistent product quality. nih.govresearchgate.net The geometric similarity between lab-scale and industrial-scale flow reactors often allows for a more direct and predictable transition, reducing the consumption of raw materials during the development phase. ispe.orgnih.gov

Continuous flow reactors allow for the precise control and optimization of reaction parameters that are often difficult to manage in batch production. organic-chemistry.org Key variables for the synthesis of this compound would include temperature, pressure, residence time (controlled by flow rate and reactor volume), and reagent stoichiometry. mdpi.comorganic-chemistry.org For example, lipase-catalyzed synthesis of thioesters in a continuous flow microreactor has demonstrated that maximum conversion can be achieved by optimizing temperature and flow rate, significantly reducing reaction times from over 24 hours in batch to just 30 minutes in flow. mdpi.com The ability to rapidly screen a wide range of conditions allows for the efficient identification of the optimal process window to maximize yield and purity while minimizing waste. researchgate.net

Table 2: Parameter Optimization in Continuous Flow Thioester Synthesis

ParameterEffect on ReactionOptimization GoalReference
TemperatureAffects reaction rate and enzyme stability (if applicable). Higher temperatures can increase rate but may lead to degradation.Find optimal balance for maximum conversion without product/catalyst degradation. mdpi.com
Flow Rate / Residence TimeDetermines how long reagents are in the reaction zone. Shorter times increase throughput but may result in incomplete conversion.Achieve highest possible conversion in the shortest time to maximize productivity. mdpi.comorganic-chemistry.org
Substrate Molar RatioImpacts reaction equilibrium and can drive the reaction to completion.Use the minimum excess of one reagent to achieve maximum conversion of the limiting reagent. mdpi.com
SolventAffects solubility of reagents and catalyst performance.Select a solvent that maximizes reactivity and is environmentally benign. uniqsis.com

Development of Novel Catalytic Strategies for Thioester Transformations

Beyond traditional chemical catalysis, future research will likely embrace novel catalytic strategies to enhance the synthesis of thioesters like this compound. The focus will be on developing more sustainable, selective, and efficient catalytic systems. This includes exploring organocatalysis and biocatalysis, which offer advantages in terms of reduced metal contamination and operation under mild reaction conditions. organic-chemistry.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for sustainable chemistry. vapourtec.com Enzymes operate under mild conditions (temperature and pH) and often exhibit extremely high levels of chemo-, regio-, and stereoselectivity. researchgate.net For thioester synthesis, lipases have been identified as effective catalysts. For instance, Lipase (B570770) TL IM from Thermomyces lanuginosus has been successfully used for the transesterification of thiols with vinyl esters in a continuous flow microreactor, providing high yields under mild conditions. mdpi.com

The conversion of carboxylic acids to thioesters is a fundamental activation step in the biosynthesis of many natural products. researchgate.netchemrxiv.org Future research could focus on harnessing this natural machinery. Developing biocatalytic systems, potentially involving broad-spectrum enzymes combined with cofactor recycling systems, could provide a generic and powerful platform for thioester synthesis. researchgate.netchemrxiv.org Such enzymatic methods could allow for the selective thioesterification of complex molecules, a transformation that can be challenging to achieve with conventional chemical methods. chemrxiv.org The application of these biocatalytic strategies to the synthesis of this compound could lead to a more environmentally friendly and highly efficient production process. researchgate.net

Design and Application of Heterogeneous Catalysts

The synthesis and transformation of thioesters are moving beyond traditional homogeneous catalysis towards more sustainable heterogeneous systems. researchgate.net For this compound, the design of solid-supported catalysts offers advantages in terms of recyclability, ease of product separation, and improved catalyst stability.

Research in this area could focus on several classes of heterogeneous catalysts. Metal nanoparticles (e.g., Pd, Ni, Cu) supported on materials like activated carbon, metal oxides (e.g., CuO), or zeolites could be explored for cross-coupling and carbonylation reactions. researchgate.net Metal-Organic Frameworks (MOFs) with tailored active sites could provide high selectivity due to their defined porous structures. Furthermore, the use of recyclable polymeric resins, such as Amberlyst® A21, has proven effective in related reactions like the thia-Michael addition, suggesting their potential applicability. mdpi.com

Catalyst TypePotential Support MaterialApplicable Reaction for ThioestersKey Advantages
Supported Metal NanoparticlesActivated Carbon, Graphene, Metal OxidesCross-Coupling, Carbonylation, Dehydrogenative CouplingHigh surface area, excellent recyclability, atom economy. researchgate.netresearchgate.net
Metal-Organic Frameworks (MOFs)-Acyl Transfer, C-S Bond FormationHigh selectivity, tunable porosity, well-defined active sites.
Polymeric ResinsPolystyrene, SilicaThia-Michael Addition, CondensationSolvent-free conditions, easy separation, recyclability. mdpi.com

The development of these catalysts would enable more environmentally friendly and economically viable synthetic routes involving this compound.

Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Profiling

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimization. Advanced spectroscopic techniques that allow for in situ, real-time monitoring are invaluable for gaining these insights. openaccessjournals.com

The presence of a fluorine atom in this compound makes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally powerful tool for reaction monitoring. nih.gov ¹⁹F NMR offers a high signal-to-noise ratio and a wide chemical shift range with minimal background interference, allowing for precise tracking of the consumption of the starting material and the formation of fluorinated products or intermediates in real-time. nih.gov This technique has been successfully used to conduct quantitative analysis of thiol-thioester exchange in situ, a process highly relevant to this compound chemistry. nih.gov

Other techniques such as Fourier Transform Infrared Spectroscopy (FTIR) can monitor the characteristic carbonyl stretch of the thioester group (~1690-1715 cm⁻¹), while Raman spectroscopy could be employed to study C-S bond dynamics. sustainability-directory.com For reactions involving chromophores, UV-Vis spectroscopy can also be a valuable monitoring tool. wikibooks.org The development of fluorogenic assays, such as those based on Förster Resonance Energy Transfer (FRET), could provide a continuous and highly sensitive method for investigating the reactivity of this compound with various nucleophiles. researchgate.netnih.gov

Spectroscopic TechniqueParameter MonitoredInformation Gained
¹⁹F NMR SpectroscopyChemical shift of the fluorine nucleusQuantitative tracking of reactant, intermediates, and products. nih.gov
FTIR SpectroscopyThioester C=O vibrational frequencyRate of formation/consumption of thioester functional group. sustainability-directory.com
FRET-Based AssaysFluorescence emissionContinuous monitoring of reaction rates with nucleophiles. nih.govchemrxiv.org
UV-Vis SpectroscopyAbsorbance of light by chromophoresChanges in electronic structure during the reaction. wikibooks.org

Synergistic Approaches: Combining Computational and Experimental Research for Discovery

The integration of computational chemistry with experimental work is accelerating the pace of discovery in organic synthesis. nih.govnih.gov This synergy is poised to significantly impact future research on this compound, from discovering new synthetic pathways to optimizing reaction conditions.

Data-driven science, utilizing techniques like text-mining of chemical literature and analysis of large reaction databases, can uncover novel synthetic routes to or from this compound. lbl.gov By analyzing patterns in known transformations of similar thioesters and organofluorine compounds, algorithms can propose new, untested reaction hypotheses. nih.govrsc.org These computationally generated pathways can then be prioritized for experimental validation, streamlining the discovery process and reducing reliance on trial-and-error experimentation. lbl.gov This approach can help identify non-intuitive connections between starting materials and products, potentially leading to the discovery of entirely new classes of reactions.

Machine learning (ML) is becoming an indispensable tool for predicting the outcomes of chemical reactions with increasing accuracy. rjptonline.org For this compound, supervised ML models can be trained on datasets of similar reactions to predict outcomes like reaction yield or selectivity. ucla.edu

These models use molecular descriptors (features) of the reactants, reagents, and solvents, along with reaction conditions, as input to make predictions. rsc.org For instance, a neural network could be trained to predict the optimal catalyst and temperature for a specific cross-coupling reaction involving this compound. mit.edustanford.edu This predictive power allows for in silico optimization, reducing the number of experiments needed and accelerating the development of robust synthetic protocols.

Input Features for ML ModelExamplesPredicted Outcome
Reactant PropertiesMolecular fingerprints, electronic properties (e.g., partial charges), steric parametersReaction Yield, Selectivity, Optimal Catalyst/Solvent
Reagent/Catalyst PropertiesLigand descriptors, catalyst type, concentration
Reaction ConditionsTemperature, pressure, reaction time

The synergy between these computational predictions and targeted experimental verification represents a powerful paradigm for advancing the chemistry of this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for S-2-Fluorobenzyl ethanethioate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via esterification or thioesterification reactions. For example, analogous thioesters like S-ethyl ethanethioate are prepared using coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) and catalytic 4-DMAP (4-dimethylaminopyridine) under anhydrous conditions . Optimization involves varying solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios of reagents to maximize yield. Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm the fluorobenzyl group (e.g., δ ~5.2 ppm for SCH2 protons) and ester carbonyl (δ ~190–200 ppm in 13C) .
  • IR Spectroscopy : Identification of C=O (1700–1750 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .
  • Mass Spectrometry (HR-MS) : To verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and isotopic patterns consistent with fluorine .

Q. How is the stability of this compound assessed under varying storage conditions?

  • Methodological Answer : Stability studies involve:

  • Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
  • HPLC Monitoring : Storage at 4°C, 25°C, and 40°C in inert atmospheres (argon) over 30 days, with degradation products identified via LC-MS .
  • pH-Dependent Stability : Hydrolysis rates in aqueous buffers (pH 3–10) to assess susceptibility to nucleophilic attack .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The fluorinated benzyl group enhances electrophilicity at the thioester carbonyl, facilitating nucleophilic substitution. Computational studies (DFT) model transition states to predict regioselectivity in Sonogashira or Suzuki couplings. For example, fluorination at the ortho position increases steric hindrance, altering reaction pathways compared to non-fluorinated analogs .

Q. How can contradictory data on reaction yields or byproduct formation be resolved?

  • Methodological Answer : Contradictions arise from:

  • Impurity Profiles : Use GC-MS or NMR to identify byproducts (e.g., disulfides from thiol oxidation) .
  • Replication Studies : Standardize catalyst batches (e.g., Pd(PPh3)4 purity) and moisture control.
  • Statistical Design (DoE) : Multivariate analysis (e.g., ANOVA) to isolate critical variables (e.g., temperature vs. catalyst loading) .

Q. What strategies are employed to enhance the biological activity of this compound derivatives?

  • Methodological Answer : Structural modifications include:

  • Zinc-Binding Group (ZBG) Optimization : Replacing the thioester with a hydroxamate to improve metalloenzyme inhibition (e.g., HDAC inhibitors) .
  • Prodrug Design : Masking the thioester as a disulfide for targeted release in reducing environments (e.g., tumor microenvironments) .

Q. How does computational modeling guide the design of this compound-based polymers?

  • Methodological Answer : Molecular dynamics (MD) simulations predict polymer backbone flexibility and π-π stacking interactions with fluorinated aromatic groups. Models correlate with experimental data (e.g., cyclic voltammetry for redox-active polymers) .

Key Research Gaps and Future Directions

  • Mechanistic Elucidation : In-situ NMR or Raman spectroscopy to monitor real-time reaction dynamics .
  • Toxicity Profiling : Ames tests or zebrafish models to evaluate ecotoxicological impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.